N-{2-[(2E)-2-(2-hydroxy-3-methylbenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide (non-preferred name)
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Overview
Description
N-{2-[(2E)-2-(2-hydroxy-3-methylbenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a furan ring, a hydrazone linkage, and a benzylidene group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2E)-2-(2-hydroxy-3-methylbenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide typically involves the condensation of 2-hydroxy-3-methylbenzaldehyde with hydrazine derivatives, followed by the reaction with furan-2-carboxylic acid. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating under reflux to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2E)-2-(2-hydroxy-3-methylbenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated benzylidene derivatives.
Scientific Research Applications
N-{2-[(2E)-2-(2-hydroxy-3-methylbenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2E)-2-(2-hydroxy-3-methylbenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit or activate various enzymatic pathways. Additionally, the benzylidene group can interact with cellular receptors, modulating biological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoethyl}-1-benzothiophene-2-carboxamide
- N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide
Uniqueness
N-{2-[(2E)-2-(2-hydroxy-3-methylbenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide is unique due to its specific structural features, such as the furan ring and the hydrazone linkage, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C15H15N3O4 |
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Molecular Weight |
301.30 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2-hydroxy-3-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H15N3O4/c1-10-4-2-5-11(14(10)20)8-17-18-13(19)9-16-15(21)12-6-3-7-22-12/h2-8,20H,9H2,1H3,(H,16,21)(H,18,19)/b17-8+ |
InChI Key |
FQYVCBKDCSOTBX-CAOOACKPSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=N/NC(=O)CNC(=O)C2=CC=CO2)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C=NNC(=O)CNC(=O)C2=CC=CO2)O |
Origin of Product |
United States |
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